molecular formula C6H4FIO B1315855 2-Fluoro-4-iodophenol CAS No. 2713-28-2

2-Fluoro-4-iodophenol

Cat. No.: B1315855
CAS No.: 2713-28-2
M. Wt: 238 g/mol
InChI Key: FDOQGGGFQVVOBN-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodophenol is an organic compound with the molecular formula C₆H₄FIO. It is a halogenated phenol, characterized by the presence of both fluorine and iodine atoms attached to a benzene ring.

Preparation Methods

2-Fluoro-4-iodophenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 2-fluoro-4-nitrophenol with sodium iodide in the presence of a reducing agent such as iron powder. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-Fluoro-4-iodophenol undergoes various types of chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

2-Fluoro-4-iodophenol serves as a crucial intermediate in the synthesis of pharmaceuticals. Its unique reactivity allows for the development of drugs targeting specific biological pathways. For instance, it has been utilized in the synthesis of compounds that inhibit certain enzymes, which can be pivotal in treating diseases like cancer. Research indicates that derivatives of this compound exhibit significant biological activity, making them potential candidates for drug development .

Organic Synthesis

In organic chemistry, this compound is employed to create complex molecules. Its halogen substituents (fluorine and iodine) significantly influence its reactivity, enabling researchers to explore new chemical reactions and develop innovative materials. The compound's versatility makes it a valuable building block for synthesizing other organic compounds .

Biochemical Research

The compound is instrumental in biochemical research, particularly in studying enzyme interactions and mechanisms. It provides insights into biological processes and potential therapeutic targets. For example, studies have shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, offering a pathway for developing new therapeutic agents .

Material Science

In material science, this compound's unique properties make it suitable for developing advanced materials such as sensors and coatings. Its ability to participate in various chemical reactions allows it to enhance the performance of materials used in electronics and other applications .

Environmental Monitoring

The compound also finds applications in environmental monitoring. It can be used in analytical chemistry to detect and quantify pollutants, contributing to environmental protection efforts. Its chemical properties enable it to interact with various environmental contaminants, making it a useful tool for assessing environmental health .

Case Studies

Several studies highlight the effectiveness of this compound in various applications:

  • Pharmaceutical Research : A study demonstrated that derivatives of this compound exhibited significant inhibitory effects on cancer cell lines, suggesting potential use as anti-cancer agents .
  • Organic Synthesis : Researchers have successfully synthesized complex organic molecules using this compound as a starting material, showcasing its utility in developing novel compounds with desired properties .
  • Environmental Chemistry : Analytical methods utilizing this compound have been developed to detect pollutants in water samples, highlighting its role in environmental monitoring efforts .

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding and other non-covalent interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

2-Fluoro-4-iodophenol can be compared with other halogenated phenols such as:

  • 2-Fluoro-4-chlorophenol
  • 2-Fluoro-4-bromophenol
  • 2-Fluoro-4-nitrophenol

Compared to these compounds, this compound is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical reactivity and biological activity. The iodine atom, being larger and more polarizable, can engage in different types of interactions compared to chlorine or bromine, making this compound a valuable compound in various research applications .

Biological Activity

Overview

2-Fluoro-4-iodophenol (C₆H₄FIO) is a halogenated phenolic compound characterized by the presence of both fluorine and iodine substituents on a benzene ring. This unique combination of halogens imparts distinct chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

  • Molecular Formula : C₆H₄FIO
  • Molecular Weight : Approximately 238.00 g/mol
  • Solubility : Moderate solubility in water (0.128 mg/ml) and soluble in various organic solvents.

The biological activity of this compound is primarily attributed to its ability to engage in non-covalent interactions, such as hydrogen bonding and halogen bonding, with biological macromolecules. The phenolic hydroxyl group can form hydrogen bonds, while the halogen atoms can participate in halogen bonding, influencing enzyme activity and receptor interactions.

Enzyme Mechanisms and Biochemical Assays

This compound is frequently utilized as a probe in biochemical assays and studies of enzyme mechanisms. Its structural features allow it to interact selectively with various enzymes, providing insights into their catalytic mechanisms and substrate specificity.

Antifungal Activity

Recent studies have indicated potential antifungal properties for compounds related to this compound. For instance, derivatives with similar structural motifs have shown inhibitory effects against Fusarium oxysporum, a plant pathogenic fungus. The inhibition concentration (IC50) values for related compounds suggest that modifications to the phenolic structure can enhance antifungal activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated phenols to understand its unique properties better. Below is a comparison table highlighting key differences:

Compound NameMolecular FormulaKey Differences
2-Iodophenol C₆H₅IOLacks fluorine; may exhibit different reactivity.
4-Fluoro-2-iodophenol C₆H₄FIODifferent substitution pattern; potential for different biological activity.
5-Amino-2-fluoro-4-iodophenol C₆H₆FINOContains an amino group; may enhance biological activity.

This table illustrates how variations in halogen substitution can lead to distinct chemical behaviors and potential applications.

Case Studies

  • Enzyme Inhibition Studies : A study highlighted the use of this compound as a tool for probing enzyme mechanisms. It was found to inhibit specific enzymes by altering their active site interactions through non-covalent bonding.
  • Antifungal Activity Testing : In vitro tests conducted on derivatives of this compound demonstrated varying degrees of inhibition against Fusarium oxysporum. For example, compounds derived from this structure exhibited IC50 values ranging from 0.42 mM to 1.27 mM, indicating moderate antifungal activity .

Properties

IUPAC Name

2-fluoro-4-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOQGGGFQVVOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40561549
Record name 2-Fluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2713-28-2
Record name 2-Fluoro-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40561549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-4-iodophenol
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Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-iodophenylacetate (500 mg) in methanol (3 ml) was added 1.07 ml of 2N aqueous sodium hydroxide. The reaction solution was stirred at room temperature for 40 minutes, followed by vacuum concentration of the reaction solution. The residue obtained was diluted with water, acidified with 10% aqueous citric acid to pH 4, then extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to afford the title compound as a colorless oil.
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2-fluoro-4-iodophenylacetate
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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